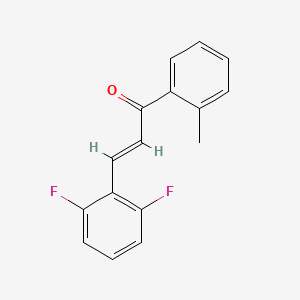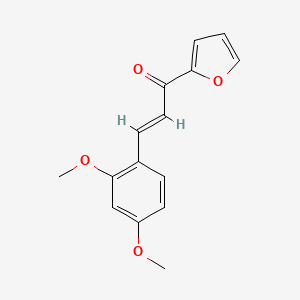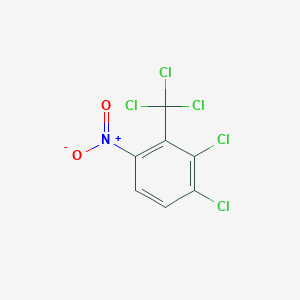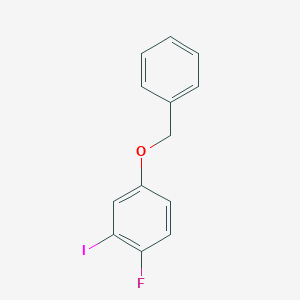![molecular formula C16H14Br2F2N2Ni B6320198 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide CAS No. 200879-38-5](/img/structure/B6320198.png)
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide (Ni2F2Br2) is a complex organometallic compound containing a nickel(II) ion coordinated to two bromide anions and two N-4-fluorophenylimine ligands. This compound has been studied extensively for its unique properties and potential applications in the fields of synthetic chemistry, catalysis, and biomedical research. In particular, Ni2F2Br2 has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide has been studied extensively for its potential applications in the fields of synthetic chemistry, catalysis, and biomedical research. In synthetic chemistry, this compound has been used as a catalyst for the synthesis of various compounds, such as polymers, pharmaceuticals, and other organic molecules. In catalysis, this compound has been used to promote the oxidation of alcohols and other organic substrates. In biomedical research, this compound has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins, as well as its ability to bind to and target specific cell types.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide is not yet fully understood. However, it is believed that the compound interacts with proteins and other biomolecules through a combination of electrostatic and hydrophobic interactions. In particular, this compound is thought to bind to proteins through its nickel(II) ion, which has a high affinity for amino acid residues. Additionally, the presence of the two N-4-fluorophenylimine ligands may facilitate the binding of the compound to proteins or other biomolecules by forming hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a range of interesting biochemical and physiological effects. In particular, the compound has been found to modulate the activity of enzymes, receptors, and other proteins, as well as bind to and target specific cell types. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide in lab experiments is its highly specific binding properties, which make it an ideal candidate for targeting specific proteins or cell types. Additionally, the compound is relatively easy to synthesize and has a relatively low cost. However, the compound is also limited in its applications due to its relatively low solubility in water and its potential toxicity.
Orientations Futures
The potential applications of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide are numerous and there are a number of exciting future directions for research. Some of the most promising areas of research include the development of new synthetic methods for the compound, the exploration of its potential for drug delivery and targeting, and the investigation of its effects on other cellular processes. Additionally, further research is needed to understand the underlying mechanisms of action of this compound and to develop methods for its safe and effective use in biomedical applications.
Méthodes De Synthèse
The synthesis of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide involves a two-step process. The first step involves the preparation of the nickel(II) precursor, which is obtained by reacting nickel(II) chloride with sodium bromide in an aqueous solution. The second step involves the coordination of the nickel(II) precursor with two N-4-fluorophenylimine ligands, which is achieved by adding the ligands to the nickel(II) solution and allowing the reaction to proceed at room temperature. The product is then isolated from the reaction mixture and purified by recrystallization.
Propriétés
IUPAC Name |
2-N,3-N-bis(4-fluorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSFCUHGMETTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C(=NC2=CC=C(C=C2)F)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2F2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333901 |
Source


|
| Record name | 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200879-38-5 |
Source


|
| Record name | 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)




